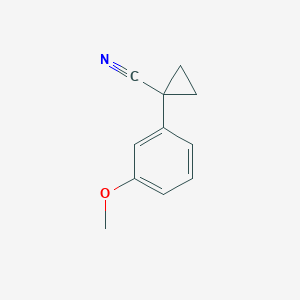
3-Oxo-5-(4-oxo-4H-quinazolin-3-yl)-pentanoic acid methyl ester
Overview
Description
3-Oxo-5-(4-oxo-4H-quinazolin-3-yl)-pentanoic acid methyl ester, also known as MQPA, is a compound that is found in many plants, such as the root of the Chinese herb, Astragalus membranaceus, and the bark of the Chinese herb, Salvia miltiorrhiza. MQPA is an important organic compound due to its wide range of applications in the field of medicine and biochemistry. This compound has been extensively studied in recent years and has been found to have a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Scientific Research Applications
Synthesis and Antimicrobial Activity
3-Oxo-5-(4-oxo-4H-quinazolin-3-yl)-pentanoic acid methyl ester and its derivatives have been extensively studied for their antimicrobial properties. For instance, novel 6,8-dibromo-4(3H)quinazolinone derivatives, including compounds structurally similar to 3-Oxo-5-(4-oxo-4H-quinazolin-3-yl)-pentanoic acid methyl ester, demonstrated potent in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as against fungal species such as Candida albicans and Aspergillus flavus. This highlights the potential of these compounds in developing new antimicrobial agents (Mohamed et al., 2010).
Synthesis of Biotin and Related Compounds
The compound has also been utilized in the synthesis of complex biomolecules. For example, a regioselective chlorination method involving a compound structurally related to 3-Oxo-5-(4-oxo-4H-quinazolin-3-yl)-pentanoic acid methyl ester was used in the synthesis of biotin, an essential vitamin. This innovative approach underscores the role of such compounds in streamlining the synthesis of biologically significant molecules (Zav’yalov et al., 2006).
Application in Norditerpenoid Alkaloids
Compounds bearing the quinazoline moiety, akin to 3-Oxo-5-(4-oxo-4H-quinazolin-3-yl)-pentanoic acid methyl ester, have been identified in the roots of Aconitum pseudo-laeve var. erectum. These compounds, particularly the 2-(2-methyl-4-oxo-4H-quinazoline-3-yl)benzoyl ester group, represent novel structural motifs in norditerpenoid alkaloids, indicating their importance in natural product chemistry and potential medicinal applications (Shim et al., 2006).
properties
IUPAC Name |
methyl 3-oxo-5-(4-oxoquinazolin-3-yl)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-20-13(18)8-10(17)6-7-16-9-15-12-5-3-2-4-11(12)14(16)19/h2-5,9H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVVNPGJFRPQOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CCN1C=NC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-5-(4-oxo-4H-quinazolin-3-yl)-pentanoic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate](/img/structure/B1391650.png)
![Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1391651.png)






![1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391663.png)